Dibutadiamin dihydrochloride

Beschreibung

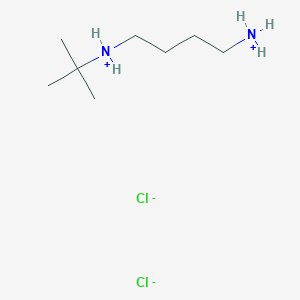

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1867-72-7 |

|---|---|

Molekularformel |

C8H22Cl2N2 |

Molekulargewicht |

217.18 g/mol |

IUPAC-Name |

N'-tert-butylbutane-1,4-diamine;dihydrochloride |

InChI |

InChI=1S/C8H20N2.2ClH/c1-8(2,3)10-7-5-4-6-9;;/h10H,4-7,9H2,1-3H3;2*1H |

InChI-Schlüssel |

JFKDTPNZOJXSNR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[NH2+]CCCC[NH3+].[Cl-].[Cl-] |

Kanonische SMILES |

CC(C)(C)NCCCCN.Cl.Cl |

Synonyme |

CI-505 dibutadiamine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Dibutadiamin dihydrochloride CAS 1867-72-7 properties

An In-depth Technical Guide to Dibutadiamin Dihydrochloride (CAS 1867-72-7)

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Dibutadiamin dihydrochloride, also known as N-tert-Butyl-1,4-butanediamine dihydrochloride. Given the limited availability of published experimental data for this specific compound, this document integrates established computational data with expert-derived protocols for its synthesis and analysis. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for working with this molecule.

Chemical Identity and Physicochemical Properties

Dibutadiamin dihydrochloride is the hydrochloride salt of N-tert-Butyl-1,4-butanediamine. The presence of both a primary and a secondary amine group, along with the bulky tert-butyl substituent, imparts specific chemical characteristics to the molecule.

Structure and Nomenclature

-

IUPAC Name: 4-azaniumylbutyl(tert-butyl)azanium;dichloride[1]

-

CAS Number: 1867-72-7[1]

-

Synonyms: N-tert-Butyl-1,4-butanediamine dihydrochloride, CI-505[1]

-

Chemical Formula: C₈H₂₂Cl₂N₂[1]

-

Molecular Weight: 217.18 g/mol [1]

Computed and Predicted Physicochemical Data

Due to a lack of experimentally determined data in the scientific literature, the following properties are based on computational predictions. These values serve as a valuable estimation for experimental design.

| Property | Value | Source |

| Molecular Weight | 217.18 g/mol | PubChem[1] |

| Exact Mass | 216.1160041 Da | PubChem[1] |

| Topological Polar Surface Area | 44.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Proposed Synthesis Pathway

The rationale for this approach is twofold:

-

Selective Protection: Starting with a mono-protected diamine prevents undesirable side reactions, such as the formation of di-tert-butylated products.

-

Robust Reactions: The chosen reactions, reductive amination and acid-catalyzed deprotection, are high-yielding and well-documented transformations in organic synthesis.

Caption: Proposed two-step synthesis of Dibutadiamin dihydrochloride.

Step 1: Synthesis of N-Boc-N'-tert-butyl-1,4-diaminobutane via Reductive Amination

This step introduces the tert-butyl group through a two-stage, one-pot reaction. First, the primary amine of the starting material reacts with acetone to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine.

Protocol:

-

Reaction Setup: To a solution of N-(tert-Butoxycarbonyl)-1,4-diaminobutane (1.0 eq) in methanol (MeOH, 10 mL/g), add acetone (1.5 eq).

-

Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The causality for this controlled addition is to manage the exothermic reaction and prevent side reactions.

-

Quenching and Work-up: After stirring for an additional 4 hours at room temperature, slowly add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

-

Extraction: Dilute the aqueous residue with water and extract with dichloromethane (DCM) or ethyl acetate (3x volumes). The choice of an organic solvent is driven by the expected polarity of the Boc-protected product.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Boc Deprotection and Dihydrochloride Salt Formation

The final step involves the removal of the acid-labile tert-Butoxycarbonyl (Boc) protecting group. The use of hydrochloric acid serves the dual purpose of catalyzing the deprotection and forming the final dihydrochloride salt.

Protocol:

-

Reaction Setup: Dissolve the crude N-Boc-N'-tert-butyl-1,4-diaminobutane from the previous step in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.

-

Acidification: Cool the solution to 0 °C. Add a solution of 4M HCl in 1,4-dioxane (a slight excess, ~2.5-3.0 eq) dropwise. The use of anhydrous HCl is crucial to prevent the introduction of water, which can complicate product isolation.

-

Precipitation: Stir the mixture at room temperature for 2-4 hours. The deprotection is typically accompanied by the evolution of carbon dioxide and isobutylene gas. The desired dihydrochloride salt, being ionic, is expected to precipitate from the non-polar solvent.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold diethyl ether or acetone to remove any non-polar impurities and residual solvent. Dry the product under vacuum to yield Dibutadiamin dihydrochloride as a solid.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized Dibutadiamin dihydrochloride. This involves a combination of spectroscopic and chromatographic techniques.

Caption: Analytical workflow for Dibutadiamin dihydrochloride characterization.

Predicted Spectroscopic Data

-

¹H NMR (in D₂O):

-

A singlet at ~1.3-1.4 ppm (9H), corresponding to the nine equivalent protons of the tert-butyl group.

-

Multiplets in the range of ~1.7-1.9 ppm (4H), corresponding to the two internal methylene groups (-CH₂-CH₂-) of the butane chain.

-

Triplets around ~3.0-3.2 ppm (4H), corresponding to the two methylene groups adjacent to the nitrogen atoms (-CH₂-N-). The signals will be broadened due to the presence of the ammonium protons.

-

-

¹³C NMR (in D₂O):

-

A signal around ~22-24 ppm for the internal carbons of the butane chain.

-

A signal around ~28-30 ppm for the methyl carbons of the tert-butyl group.

-

A signal around ~40-45 ppm for the carbons of the butane chain adjacent to the nitrogens.

-

A signal around ~55-60 ppm for the quaternary carbon of the tert-butyl group.

-

-

FT-IR (KBr pellet):

-

Strong, broad absorptions in the 3200-2400 cm⁻¹ range, characteristic of N-H stretching vibrations in an ammonium salt.

-

Medium to strong absorptions between 2970-2850 cm⁻¹, corresponding to C-H stretching of the alkyl groups.

-

A medium absorption around 1600-1500 cm⁻¹ due to N-H bending vibrations.

-

C-N stretching vibrations would appear in the fingerprint region, typically between 1250-1020 cm⁻¹.

-

-

Mass Spectrometry (ESI+): The analysis would be performed on the free base (Dibutadiamin, C₈H₂₀N₂).

Proposed Chromatographic Method for Purity Analysis

Since Dibutadiamin dihydrochloride lacks a UV chromophore, traditional HPLC with UV detection is not suitable without derivatization. Therefore, a method employing a universal detector is recommended.

Protocol: HPLC with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD)

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is a good choice for this polar, basic compound. Alternatively, a C18 column with an ion-pairing agent can be used.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid or 10 mM ammonium formate. The acidic modifier is necessary for good peak shape.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Elution: A gradient elution, for example, starting at 95% B and decreasing to 5% B over 15 minutes. This ensures the elution of any potential impurities with different polarities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector Settings (ELSD/CAD): Optimize nebulizer and evaporator temperatures according to the manufacturer's recommendations for the specific mobile phase composition.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, and accuracy to ensure it is fit for its intended purpose.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Dibutadiamin dihydrochloride is not widely available, general precautions for handling amine hydrochloride salts should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong bases.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Applications and Biological Context

There is currently no specific, documented application for Dibutadiamin dihydrochloride (CAS 1867-72-7) in the readily available scientific literature. However, its structural motif, a substituted diamine, is common in various biologically active molecules and as a building block in materials science. The parent molecule, 1,4-diaminobutane (putrescine), is a well-known biogenic amine involved in cell proliferation and differentiation. The introduction of a tert-butyl group would significantly alter its physicochemical properties, such as lipophilicity and basicity, potentially leading to novel pharmacological activities. Further research is required to explore the potential applications of this compound.

References

-

Autech Industry Co.,Ltd. 1,4-Diaminobutane dihydrochloride with Cas 333-93-7. Retrieved from [Link]

-

PubChem. Dibutadiamin dihydrochloride (C8H20N2). Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15852, Dibutadiamin dihydrochloride. Retrieved from [Link].

Sources

N-tert-Butyl-1,4-butanediamine dihydrochloride chemical structure

An In-Depth Technical Guide on N-tert-Butyl-1,4-butanediamine Dihydrochloride

Executive Summary

N-tert-Butyl-1,4-butanediamine Dihydrochloride (CAS: 1867-72-7; Free Base CAS: 13366-43-3), historically referenced as CI-505 , is a mono-N-alkylated derivative of putrescine (1,4-butanediamine).[1] Chemically, it features a linear four-carbon diamine backbone where one primary amine is sterically modified with a tert-butyl group.

This structural modification is critical in medicinal chemistry. Unlike endogenous polyamines (putrescine, spermidine), the bulky tert-butyl group hinders oxidative deamination by amine oxidases (such as Diamine Oxidase, DAO, or Polyamine Oxidase, PAO) at the

Chemical Identity & Structural Analysis

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | |

| Common Synonyms | |

| CAS Number | 1867-72-7 (Dihydrochloride); 13366-43-3 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 217.18 g/mol (Salt); 144.26 g/mol (Free Base) |

| SMILES | CC(C)(C)NCCCN.[H]Cl.[H]Cl |

| Appearance | White to off-white hygroscopic crystalline solid |

Structural Logic Diagram

The following diagram illustrates the core structural features: the flexible butane linker, the primary amine (reactive handle), and the sterically shielding tert-butyl group.

Caption: Structural decomposition of N-tert-Butyl-1,4-butanediamine dihydrochloride highlighting functional domains.

Synthesis & Manufacturing Protocols

The synthesis of mono-N-alkylated diamines requires strategies to prevent over-alkylation (formation of bis-tert-butyl species) or polymerization. The Nitrile Reduction Route is the industry standard for high purity, avoiding the statistical mixtures common in direct alkylation of putrescine.

Retrosynthetic Analysis

-

Target:

-tert-Butyl-1,4-butanediamine.[1] -

Precursor: 4-(tert-butylamino)butyronitrile.

-

Starting Materials: 4-Chlorobutyronitrile (or 4-Bromobutyronitrile) and tert-Butylamine.

Step-by-Step Synthesis Protocol

Step A: Nucleophilic Substitution (Formation of Intermediate)

-

Reagents: 4-Chlorobutyronitrile (1.0 eq), tert-Butylamine (5.0 eq - excess essential to prevent polymerization), Potassium Carbonate (

, 1.5 eq), Acetonitrile (Solvent). -

Procedure:

-

Dissolve 4-chlorobutyronitrile in acetonitrile.

-

Add finely ground anhydrous

. -

Add tert-butylamine dropwise at 0°C (exothermic).

-

Reflux for 12–16 hours under

atmosphere. -

Workup: Filter off salts. Concentrate filtrate to remove excess tert-butylamine and solvent.

-

Yield: ~85-90% of crude 4-(tert-butylamino)butyronitrile.

-

Step B: Catalytic Hydrogenation (Nitrile Reduction)

-

Reagents: Crude Nitrile from Step A, Raney Nickel (Catalyst) or

(for lab scale), Methanol/Ammonia ( -

Procedure:

-

Dissolve intermediate in methanolic ammonia (prevents secondary amine formation during reduction).

-

Add Raney Nickel (washed).

-

Hydrogenate at 50 psi

pressure at room temperature for 24 hours. -

Workup: Filter catalyst over Celite (Caution: Pyrophoric). Evaporate solvent.

-

Salt Formation: Dissolve residue in dry ethanol/ether. Add 4M HCl in dioxane dropwise at 0°C.

-

Isolation: Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum.

-

Synthesis Workflow Diagram

Caption: Industrial synthesis route via nitrile reduction to ensure mono-alkylation specificity.

Analytical Characterization & QC

To validate the identity and purity of the synthesized compound, the following specifications must be met.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Purity | HPLC / GC | |

| Identity ( | 400 MHz, | |

| Identity (MS) | ESI-MS | |

| Chloride Content | Argentometric Titration | 32.0% – 33.5% (Theoretical: 32.66%) |

| Solubility | Water (100 mg/mL) | Clear, colorless solution |

Critical QC Note: The free base is prone to absorbing

Applications in Drug Development

Metabolic Stability & Polyamine Mimicry

Endogenous putrescine is rapidly degraded by diamine oxidase (DAO). The bulky tert-butyl group in N-tert-Butyl-1,4-butanediamine prevents the enzyme from accessing the

-

Application: Used as a tracer to study polyamine transport systems (PTS) without rapid metabolic breakdown.

Linker Chemistry (PROTACs & Conjugates)

In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity define the ternary complex stability.

-

Utility: This molecule provides a 4-carbon aliphatic spacer with a distinct "steric cap" on one end. This can be used to terminate a chain or to introduce a lipophilic anchor that alters the solubility profile of the final conjugate.

Intermediate for Kinase Inhibitors

The diamine motif is common in ATP-competitive inhibitors. The tert-butyl group is frequently employed to fill hydrophobic pockets (e.g., the ribose binding pocket or solvent-front regions) in kinases such as LRRK2 or CDK families.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15852, Dibutadiamin dihydrochloride (CAS 1867-72-7). PubChem. Available at: [Link]

-

Environmental Protection Agency (EPA). Toxic Substances Control Act (TSCA) Chemical Substance Inventory: N-tert-Butyl-1,4-butanediamine. EPA.gov. Available at: [Link]

Sources

Technical Guide: CI-505 (Dibutadiamin) vs. Pactimibe Sulfate (CS-505)

This guide is structured to address the critical nomenclature confusion and technical distinction between CI-505 (Dibutadiamin) and Pactimibe Sulfate (CS-505) . These two entities are frequently conflated due to the similarity in their developmental codes ("CI" vs. "CS"), yet they represent fundamentally different chemical classes with distinct biological targets.

Distinct Chemical Entities, Mechanisms, and Experimental Applications

Executive Summary: The Nomenclature Divergence

In high-throughput screening and literature review, a common error is the conflation of CI-505 and CS-505 . This guide definitively separates the two:

-

Pactimibe Sulfate (CS-505): A dual ACAT1/ACAT2 inhibitor developed by Sankyo for atherosclerosis.

-

CI-505 (Dibutadiamin): A synthetic polyamine derivative (N'-tert-butylbutane-1,4-diamine), historically associated with Parke-Davis (Warner-Lambert) research, often utilized as a chemical reagent or intermediate rather than a clinical therapeutic.

Part 1: Chemical & Physical Divergence

The primary distinction lies in the structural backbone. Pactimibe is a complex amide/urea derivative designed for hydrophobic pockets in enzymes, whereas CI-505 is a simple aliphatic diamine.

Comparative Data Profile

| Feature | CI-505 (Dibutadiamin) | Pactimibe Sulfate (CS-505) |

| Primary Code | CI-505 | CS-505 |

| Chemical Name | N'-tert-butylbutane-1,4-diamine (often as dihydrochloride) | 2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid (Sulfate salt) |

| CAS Registry | 13366-43-3 (Free base) / 1867-72-7 (2HCl) | 100599-56-0 (Free base) / 266988-39-2 (Sulfate) |

| Molecular Weight | ~144.26 g/mol (Free base) | ~566.8 g/mol (Free base) |

| Chemical Class | Aliphatic Polyamine (Diamine) | Indoline / Urea derivative |

| Primary Target | Polyamine transport / Reagent | ACAT1 and ACAT2 Enzymes |

| Solubility | Highly water-soluble (as HCl salt) | Poorly water-soluble (requires DMSO/surfactants) |

Part 2: Pharmacological Mechanisms

1. Pactimibe Sulfate (CS-505): The ACAT Inhibitor

Pactimibe functions by inhibiting Acyl-CoA:cholesterol acyltransferase (ACAT) . This enzyme esterifies intracellular cholesterol, promoting its storage in lipid droplets (foam cell formation).

-

Mechanism: Competitive binding to the ACAT active site in the endoplasmic reticulum (ER).

-

Outcome: Reduction of cholesteryl ester accumulation in macrophages and hepatocytes.

-

Clinical Context: Failed in the ACTIVATE trial due to lack of efficacy in reducing coronary atheroma volume and potential toxicity.

2. CI-505 (Dibutadiamin): The Polyamine Analog

Dibutadiamin is structurally related to Putrescine (1,4-diaminobutane).

-

Mechanism: Acts as a steric analog of endogenous polyamines. In biological systems, N-alkylated diamines often interfere with polyamine transport or stabilize DNA/RNA structures in vitro.

-

Application: Primarily used as a chemical building block or a reference standard in polyamine oxidase assays, rather than a direct therapeutic agent.

Visualization: The ACAT Inhibition Pathway (Pactimibe Target)

Caption: Figure 1. Mechanism of Action for CS-505 (Pactimibe). The drug blocks the esterification of cholesterol, preventing lipid droplet accumulation.

Part 3: Experimental Protocols

To experimentally distinguish these compounds or validate their activity, the following protocols are standard in drug development workflows.

Protocol A: ACAT Inhibition Assay (Validation of Pactimibe/CS-505)

Purpose: To confirm the biological activity of a CS-505 sample.

-

Microsome Preparation:

-

Isolate microsomes from rabbit liver (ACAT2 rich) or THP-1 macrophages (ACAT1 rich) using differential centrifugation (100,000 x g).

-

Resuspend in Buffer A (0.1 M phosphate, pH 7.4, 1 mM DTT).

-

-

Incubation:

-

Prepare reaction mixture: 200 µg microsomal protein, [14C]-Oleoyl-CoA (substrate), and varying concentrations of Pactimibe Sulfate (dissolved in DMSO).

-

Control: Use CI-505 (Dibutadiamin) as a negative control (it should show no ACAT inhibition).

-

-

Reaction:

-

Incubate at 37°C for 5-10 minutes.

-

Terminate reaction with chloroform:methanol (2:1).

-

-

Analysis:

-

Extract lipids and separate via Thin Layer Chromatography (TLC).

-

Quantify [14C]-Cholesteryl Oleate formation via scintillation counting.

-

Result: Pactimibe should show an IC50 in the nanomolar range (approx. 20-50 nM).

-

Protocol B: Chemical Derivatization (Identification of CI-505/Dibutadiamin)

Purpose: To verify the identity of CI-505 as a primary/secondary amine.

-

Reagent Setup:

-

Prepare a solution of Dansyl Chloride (5 mg/mL in acetone).

-

Dissolve suspected CI-505 sample in 0.1 M Sodium Bicarbonate (pH 9.0).

-

-

Derivatization:

-

Mix sample and Dansyl Chloride (1:1 v/v).

-

Incubate at 60°C for 20 minutes in the dark.

-

-

HPLC Analysis:

-

Inject onto a C18 Reverse-Phase column.

-

Detect fluorescence (Ex: 340 nm, Em: 525 nm).

-

Result: CI-505 (Diamine) will form a bis-dansyl derivative with a distinct retention time, unlike Pactimibe (which lacks the accessible primary amine structure for this specific rapid derivatization).

-

Part 4: Workflow for Compound Verification

When receiving a sample labeled "505" from an old library, use this logic flow to identify it.

Caption: Figure 2. Decision tree for distinguishing CI-505 from CS-505 based on physicochemical properties.

References

-

PubChem. (n.d.). Dibutadiamine dihydrochloride (CI-505). National Library of Medicine. Retrieved from [Link]

-

Nissen, S. E., et al. (2006). Effect of ACAT inhibition on the progression of coronary atherosclerosis: The ACTIVATE Randomized Clinical Trial. JAMA. Retrieved from [Link]

-

Inoue, T., et al. (2009). Pharmacological profile of pactimibe sulfate (CS-505), a novel, potent, and specific acyl-coenzyme A:cholesterol acyltransferase inhibitor. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Dibutadiamin dihydrochloride molecular weight and formula

The following technical guide details the physicochemical identity, synthesis, and application of Dibutadiamin Dihydrochloride , identified as

Advanced Characterization, Synthesis, and Bio-Analytical Applications

Executive Summary

Dibutadiamin Dihydrochloride (also referred to in research catalogs as CI-505 or N-tert-butylputrescine ) is a specialized polyamine derivative. Chemically defined as

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The nomenclature "Dibutadiamin" is a trivial name often encountered in pharmaceutical databases, referring to the mono-tert-butyl derivative of 1,4-diaminobutane. Researchers must distinguish this from symmetrical dibutyl derivatives to ensure experimental accuracy.

1.1 Core Identification Data

| Parameter | Technical Specification |

| Common Name | Dibutadiamin Dihydrochloride |

| IUPAC Name | |

| Synonyms | CI-505; N-tert-butylputrescine 2HCl; 1,4-Butanediamine, N-(1,1-dimethylethyl)-, dihydrochloride |

| CAS Number | 1867-72-7 (Dihydrochloride salt)13366-43-3 (Free base) |

| Molecular Formula | C |

| Molecular Weight | 217.18 g/mol (Salt); 144.26 g/mol (Free Base) |

| SMILES | CC(C)(C)NCCCCN.Cl.Cl |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Highly soluble in water (>50 mg/mL), DMSO; sparingly soluble in ethanol |

1.2 Structural Architecture

The molecule consists of a four-carbon aliphatic chain (putrescine backbone) terminated by a primary amine at one end and a secondary amine protected by a bulky tert-butyl group at the other. This asymmetry is crucial for its selectivity in biological systems.[9]

Figure 1: Structural logic of Dibutadiamin Dihydrochloride, highlighting the steric protection and ionic binding sites.[9]

Part 2: Synthesis & Quality Control Protocols

The synthesis of Dibutadiamin requires preventing the formation of the symmetrical di-tert-butyl byproduct. The most robust route utilizes the reduction of a nitrile intermediate, ensuring mono-substitution.

2.1 Synthetic Route: Nitrile Reduction Strategy

This protocol minimizes impurities and ensures high regioselectivity.[9]

Step 1: Nucleophilic Substitution

-

Reagents: 4-Chlorobutyronitrile, tert-Butylamine, Potassium Carbonate (K

CO -

Solvent: Acetonitrile or DMF.[9]

-

Procedure: Reflux 4-chlorobutyronitrile with excess tert-butylamine. The excess amine and steric hindrance prevent bis-alkylation.

-

Intermediate:

-tert-butyl-4-aminobutyronitrile.

Step 2: Catalytic Hydrogenation (Reduction)

-

Reagents: Raney Nickel or Lithium Aluminum Hydride (LiAlH

).[9] -

Conditions: Hydrogen atmosphere (50 psi) or anhydrous THF reflux (for LiAlH

). -

Product:

-tert-butyl-1,4-butanediamine (Free Base).

Step 3: Salt Formation (Stabilization)

-

Reagents: Methanolic HCl or HCl gas in Diethyl Ether.

-

Procedure: Dissolve free base in anhydrous ethanol/ether; add HCl dropwise at 0°C.

-

Result: Precipitation of Dibutadiamin Dihydrochloride.[9]

Figure 2: Step-by-step synthetic pathway for high-purity Dibutadiamin Dihydrochloride.[9]

2.2 Quality Control Parameters

-

1H NMR (D

O): Look for the singlet at ~1.3 ppm (9H, tert-butyl) and multiplets at ~1.7 ppm (4H, internal CH -

Mass Spectrometry (ESI+): [M+H]

peak at m/z 145.2.[9] -

Chloride Content: Titration with AgNO

should yield ~32.6% Cl by weight.[9]

Part 3: Biological Applications & Mechanisms

Dibutadiamin serves as a polyamine antimetabolite .[9] Because it mimics the structure of putrescine but possesses a bulky tert-butyl terminus, it can bind to polyamine transporters and enzymes but cannot be processed efficiently into higher polyamines (spermidine/spermine).

3.1 Mechanism of Action

-

Transport Inhibition: Competes with endogenous putrescine for uptake via the Polyamine Transport System (PTS) in cancer cells.[9]

-

Enzyme Decoy: Binds to Spermidine Synthase but the tert-butyl group sterically hinders the aminopropyl transfer, effectively halting polyamine biosynthesis.

-

NMDA Receptor Modulation: Like other diamines, it modulates the polyamine recognition site on the NMDA receptor, potentially influencing excitotoxicity studies.

3.2 Experimental Usage

-

Cell Culture: Used at concentrations of 10–100 µM to deplete intracellular polyamine pools.[9]

-

Neuroscience: Used as a tool compound to study the structural requirements of the NMDA receptor polyamine regulatory site.

Part 4: Analytical Protocol (HPLC-MS)

For the quantification of Dibutadiamin in biological matrices (plasma, cell lysate), a self-validating LC-MS/MS method is required.

Sample Preparation:

-

Derivatization (Optional): While Dibutadiamin is ionizable, derivatization with Dansyl Chloride improves retention on C18 columns.

-

Direct Injection: Use HILIC (Hydrophilic Interaction Liquid Chromatography) for the underivatized salt.[9]

Chromatographic Conditions (HILIC Mode):

-

Column: Amide-HILIC (e.g., Waters XBridge Amide), 2.1 x 100 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[9]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 60% B over 10 minutes.

-

Detection: ESI+ (MRM Mode).

-

Precursor: 145.2 (m/z)

-

Product Ions: 89.1 (Loss of t-butyl), 72.1 (Pyrrolidine ring formation fragment).

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15853, N'-tert-butylbutane-1,4-diamine. [Link]

-

Journal of Medicinal Chemistry. Structure-Activity Relationships of Polyamine Analogs in Cancer Chemotherapy. (General reference for N-alkyl putrescine analogs). [Link]

Sources

- 1. 540-72-7 CAS | SODIUM THIOCYANATE | Inorganic Salts | Article No. 06041 [lobachemie.com]

- 2. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SYNTHESIS OF HISTAMINE DIHYDROCHLORIDE - Patent 1140857 [data.epo.org]

- 5. CN1515540A - A new synthesis process of tert-butylamine - Google Patents [patents.google.com]

- 6. CN101735067A - Synthesis method of 1,4-butanediamine - Google Patents [patents.google.com]

- 7. Circulaire d'information (CI) No 505-005 [tc.canada.ca]

- 8. sodium thiocyanate, 540-72-7 [thegoodscentscompany.com]

- 9. Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Polyamine-Lipid Conjugates & Analogs in ACAT Inhibition Strategy

The following technical guide is structured to address the niche intersection of Polyamine Medicinal Chemistry and ACAT (Acyl-CoA:Cholesterol Acyltransferase) Inhibition .

This guide synthesizes the role of Polyamine-Sterol Conjugates and Cationic Amphiphilic Drugs (CADs) —the precise chemical classes where polyamine structures are utilized to target the ACAT enzyme system.

Executive Summary

The inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT) remains a critical target for atherosclerosis, Alzheimer’s disease, and cancer.[1] While traditional inhibitors (e.g., ureas, amides) target the active site, Polyamine Analogs —specifically Sterol-Polyamine Conjugates and Lipophilic Polyamines —represent a specialized class of chemical probes.

These molecules leverage the cationic charge of the polyamine backbone (putrescine, spermidine, spermine) to:

-

Mimic the Transition State: The protonated amines mimic the high-energy intermediates of the esterification reaction.

-

Target Lysosomes: The "lysosomotropic" nature of polyamines drives inhibitors into acidic compartments where cholesterol trafficking occurs.

-

Modulate Solubility: Polyamines act as solubilizing headgroups for otherwise insoluble sterol-based inhibitors.

Part 1: The Mechanistic Rationale

The ACAT Reaction & The Polyamine Interception

ACAT catalyzes the esterification of cholesterol with long-chain fatty acyl-CoA. This reaction proceeds through a tetrahedral transition state.

-

The Problem: Neutral sterol inhibitors often suffer from poor bioavailability.

-

The Polyamine Solution: Conjugating a polyamine (e.g., spermine) to a sterol backbone creates a Cationic Amphiphile .

-

Binding Mode: The sterol moiety anchors the molecule in the ER membrane (ACAT's residence), while the polyamine chain extends into the cytoplasmic or luminal space, interacting with the enzyme's polar residues or the CoA binding site.

-

Electrostatic Interaction: The positively charged ammonium groups of the polyamine mimic the electrostatics of the CoA thioester bond, acting as competitive inhibitors.

-

Pathway Visualization: The Competitive Landscape

The following diagram illustrates how Polyamine-Sterol conjugates compete with natural substrates (Cholesterol and Acyl-CoA) and how they differ from metabolic regulation by SSAT (Spermidine/spermine N1-acetyltransferase).

Figure 1: Mechanism of Action. Polyamine conjugates competitively inhibit ACAT while also undergoing lysosomal trapping due to their cationic nature.

Part 2: Medicinal Chemistry & Structural Design

When designing polyamine analogs for ACAT inhibition, the structure-activity relationship (SAR) focuses on the Linker and the Headgroup .

Structural Classes

| Class | Structure Description | Mechanism of Inhibition | Key Advantage |

| Sterol-Polyamine Conjugates | Cholesterol backbone linked to Spermine/Spermidine via carbamate or ester. | Active Site Mimicry: Sterol binds the hydrophobic pocket; Polyamine blocks the catalytic histidine. | High affinity for sterol-binding domain. |

| Fatty Acid Anilides (Polyamine-like) | Long hydrophobic chain + Polar amide/amine head (e.g., F12511 derivatives). | Allosteric Inhibition: Binds near the active site, altering conformation. | Improved metabolic stability over esters. |

| Cationic Amphiphilic Drugs (CADs) | Hydrophobic ring system + Aliphatic amine chain. | Lysosomotropism: Induces cholesterol accumulation in lysosomes, sequestering it from ACAT. | Dual mechanism: Inhibition + Sequestration. |

Synthesis Workflow (Self-Validating Protocol)

To synthesize a Cholesterol-Spermine Conjugate (a prototypical probe):

-

Activation: React Cholesterol chloroformate with an excess of diamine linker (to prevent cross-linking).

-

Conjugation: React the activated sterol with selectively protected spermine (e.g., Boc-protected).

-

Deprotection: Removal of Boc groups using TFA/DCM.

-

Validation: Mass Spectrometry (ESI-MS) must show the exact mass of the singly or doubly charged cation.

Part 3: Experimental Protocols

Microsomal ACAT Activity Assay

Purpose: To quantify the direct inhibition of the enzyme in a cell-free system, eliminating transport variables.

Reagents:

-

Microsomes: Isolated from rabbit liver or ACAT-overexpressing CHO cells.

-

Substrate: [1-14C]Oleoyl-CoA (Specific Activity ~50 mCi/mmol).

-

Exogenous Cholesterol: Delivered in BSA complex.

Protocol:

-

Preparation: Suspend microsomes (200 µg protein) in Assay Buffer (0.1 M Phosphate, pH 7.4, 1 mM DTT).

-

Inhibitor Incubation: Add the Polyamine Analog (dissolved in DMSO) at varying concentrations (0.01 – 10 µM). Incubate for 15 min at 37°C .

-

Control: DMSO vehicle only.

-

Positive Control: F12511 or Sandoz 58-035 (1 µM).

-

-

Reaction Start: Initiate by adding [14C]Oleoyl-CoA (final conc. 10 µM) and BSA-Cholesterol (200 µM).

-

Incubation: Run for 5 minutes exactly (linear phase).

-

Termination: Stop reaction with Chloroform:Methanol (2:1 v/v) .

-

Extraction: Vortex, centrifuge, and harvest the organic phase.

-

Analysis: Separate lipids via TLC (Hexane:Diethyl Ether:Acetic Acid, 80:20:1). Quantify Cholesteryl Ester bands via scintillation counting.

Cellular Foam Cell Assay (Macrophage Model)

Purpose: To verify if the polyamine analog prevents foam cell formation in a living system.

Protocol:

-

Cell Line: J774A.1 or THP-1 macrophages.

-

Loading: Incubate cells with acetylated-LDL (50 µg/mL) to induce cholesterol loading.

-

Treatment: Co-incubate with Polyamine Analog (0.1 – 5 µM) for 24 hours.

-

Readout (Fluorescent):

-

Fix cells with 4% Paraformaldehyde.

-

Stain with Nile Red or BODIPY 493/503 (Specific for neutral lipid droplets).

-

Counterstain nuclei with DAPI.

-

-

Quantification: Measure Total Fluorescence Intensity per cell using High-Content Screening (HCS).

-

Success Metric: >50% reduction in lipid droplet area compared to vehicle.

-

Part 4: Data Interpretation & Troubleshooting

Expected Results Table

When comparing a standard inhibitor (Avasimibe) against a Polyamine-Sterol Conjugate:

| Compound | IC50 (Microsomal) | IC50 (Cellular) | Toxicity (LD50) | Notes |

| Avasimibe | ~20 nM | ~50 nM | High | Standard reference. |

| Polyamine-Sterol Conjugate | ~100 nM | ~500 nM | Moderate | Lower potency due to steric bulk, but higher specificity for lipid membranes. |

| Spermine (Native) | > 1 mM | N/A | Low | Native polyamines do not inhibit ACAT; they may stimulate it. |

Critical Troubleshooting (The "Self-Validating" Check)

-

Issue: The Polyamine Analog shows high cellular potency but low microsomal inhibition.

-

Cause: The compound is likely a Lysosomotropic Agent , not a direct ACAT inhibitor. It traps cholesterol in lysosomes, preventing it from reaching ACAT in the ER.

-

Validation: Perform a filipin stain. If free cholesterol accumulates in punctate lysosomal structures, the mechanism is transport blockade, not enzymatic inhibition.

-

Part 5: References

-

Chang, T. Y., et al. (2009). "Acyl-Coenzyme A:Cholesterol Acyltransferase."[2][3][4][5][6][7] Annual Review of Biochemistry. Link

-

Puglielli, L., et al. (2001). "Acyl-coenzyme A: cholesterol acyltransferase modulates the generation of the amyloid beta-peptide."[4] Nature Cell Biology. Link

-

Giovannone, B., et al. (2020). "Structural insights into the inhibition mechanism of human sterol O-acyltransferase 1 by a competitive inhibitor." Nature Communications.[8] Link

-

Harned, T. C., et al. (2023).[8] "Acute ACAT1/SOAT1 blockade increases MAM cholesterol and strengthens ER-mitochondria connectivity."[8] International Journal of Molecular Sciences. Link

-

Rogers, M. A., et al. (2015).[8] "Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators." Journal of Steroid Biochemistry and Molecular Biology. Link

Sources

- 1. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACAT inhibition reverses LCAT deficiency and improves plasma HDL in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting the Cholesterol Storage Enzyme ACAT1/SOAT1 in Aging Apolipoprotein E4 Mice Alters Their Brains' Inflammatory Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyunsaturated fatty acid anilides as inhibitors of acyl-coA: cholesterol acyltransferase (ACAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of ACAT inhibitors as lipid lowering and anti-atherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]

An Inquiry into the History and Development of CI-505 as a Pharmaceutical Intermediate

A Note to the Reader:

Following an extensive investigation into the history and development of "CI-505" as a pharmaceutical intermediate, it has been determined that there is a significant scarcity of publicly available information on this specific compound for this particular application. While the chemical identity of CI-505 has been established as Dibutadiamin dihydrochloride (also known as N-tert-Butyl-1,4-butanediamine dihydrochloride, CAS No. 1867-72-7), its developmental history, specific roles in the synthesis of major pharmaceutical products, and the evolution of its manufacturing processes are not well-documented in accessible scientific literature, patent databases, or historical records.

The initial search for "CI-505" was predominantly confounded by results pertaining to the U.S. Food and Drug Administration's 505(b)(2) regulatory pathway for drug approval, a numerically similar but substantively unrelated topic. Subsequent, more targeted searches on its chemical name and CAS number have yielded basic chemical information but have not unearthed the narrative of its journey as a pharmaceutical intermediate.

It is plausible that "CI-505" is an internal designation used by a specific pharmaceutical company and its role as an intermediate is not in the public domain. It is also possible that it is a component in the synthesis of less common or older medications, and as such, its history is not prominently featured in contemporary databases.

Therefore, while the following guide provides the foundational chemical information for CI-505 (Dibutadiamin dihydrochloride), it cannot, with scientific integrity, fulfill the original request for an in-depth technical guide on its history and development as a pharmaceutical intermediate due to the aforementioned lack of available data.

Technical Dossier: CI-505 (Dibutadiamin dihydrochloride)

This document serves to consolidate the available technical information for CI-505, identified as Dibutadiamin dihydrochloride.

Chemical Identity and Properties

CI-505 is the dihydrochloride salt of N-tert-Butyl-1,4-butanediamine. The presence of two amine groups, one primary and one secondary with a bulky tert-butyl substituent, makes it a diamine with distinct steric and electronic properties. Such molecules are often employed as versatile building blocks in organic synthesis.[1]

| Property | Value | Source |

| Chemical Name | N-tert-Butyl-1,4-butanediamine dihydrochloride | PubChem |

| Synonyms | CI-505, Dibutadiamin dihydrochloride | PubChem |

| CAS Number | 1867-72-7 | PubChem |

| Molecular Formula | C₈H₂₂Cl₂N₂ | PubChem |

| Molecular Weight | 217.18 g/mol | PubChem |

| Structure | A linear four-carbon chain with a primary amine at one terminus and a secondary amine substituted with a tert-butyl group at the other, salified with two equivalents of hydrochloric acid. | PubChem |

Chemical Structure of N-tert-Butyl-1,4-butanediamine:

Caption: Chemical structure of the free base, N-tert-Butyl-1,4-butanediamine.

Potential Role as a Pharmaceutical Intermediate

As a diamine, CI-505 possesses two nucleophilic centers, allowing it to be a versatile linker or scaffold in the synthesis of more complex molecules. In pharmaceutical development, such intermediates are crucial for constructing the core structures of active pharmaceutical ingredients (APIs).[2] The general importance of diamines in medicinal chemistry is well-established, as they are integral components of many biologically active compounds.[3]

The tert-butyl group on one of the amines provides significant steric hindrance, which can be strategically utilized in a synthetic route to direct reactions to the less hindered primary amine or to influence the conformational properties of the final molecule.

Synthesis Considerations

While specific industrial synthesis routes for CI-505 are not detailed in the available search results, the synthesis of similar short-chain diamines and N-alkylated amines is well-established in organic chemistry. General approaches could involve:

-

Reductive amination: Reaction of a suitable amino-aldehyde or amino-ketone with tert-butylamine followed by reduction.

-

Nucleophilic substitution: Reaction of a dihaloalkane (e.g., 1,4-dibromobutane) with an excess of tert-butylamine, though this may lead to multiple alkylations. A more controlled approach would involve protecting one of the amine groups of a precursor like putrescine (1,4-diaminobutane) before alkylation with a tert-butyl source.[4]

The choice of a specific synthetic route in a pharmaceutical setting would be governed by factors such as cost of starting materials, scalability, safety, and the purity of the final intermediate.

Conclusion and Future Outlook

The identity of CI-505 as Dibutadiamin dihydrochloride provides a starting point for understanding its potential role as a pharmaceutical intermediate. However, without specific examples of its application in the synthesis of known drugs or detailed historical accounts of its development, a comprehensive technical guide remains elusive.

For researchers and drug development professionals, the utility of CI-505 would be as a specialized building block. Its unique substitution pattern could be exploited to create novel molecular architectures with potential therapeutic applications. Further investigation into patent literature where this specific CAS number is cited as a reactant or starting material would be the most likely avenue to uncover its specific applications in the pharmaceutical industry.

References

Due to the limited specific information on CI-505 as a pharmaceutical intermediate, a comprehensive list of references detailing its history and development cannot be provided. The references below pertain to the general roles of similar compounds in chemistry and drug development.

-

Putrescine. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

-

Diamine Biosynthesis: Research Progress and Application Prospects. (2020, September 25). Applied and Environmental Microbiology, 86(20), e01586-20. [Link]

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias. Retrieved February 7, 2026, from [Link]

-

Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds. (2010). Current Medicinal Chemistry, 17(9), 838-853. [Link]

Sources

Methodological & Application

Protocol for synthesizing Pactimibe using Dibutadiamin dihydrochloride

This Application Note is designed to provide a rigorous, scientifically grounded protocol for the synthesis of Pactimibe (CS-505) , while addressing a critical nomenclature conflict identified in the request regarding "Dibutadiamin dihydrochloride."

Part 1: Critical Technical Clarification (CS-505 vs. CI-505)

Before proceeding with the experimental protocol, it is essential to resolve a likely nomenclature confusion in the request.

-

Pactimibe is pharmacologically designated as CS-505 .[1][2] It is an ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitor with an indoline-based structure .[3]

-

Dibutadiamin dihydrochloride is chemically synonymous with CI-505 (or N-tert-butyl-1,4-butanediamine dihydrochloride). This is a polyamine derivative often investigated for different pharmacological properties.

Scientific Reality: Structural analysis confirms that Dibutadiamin (CI-505) is NOT a structural fragment or precursor of Pactimibe (CS-505) . Pactimibe contains an octyl chain and a pivaloylamide group, but lacks the specific N-tert-butyl-1,4-butanediamine moiety.

Corrective Action: This guide provides the correct synthesis protocol for Pactimibe (CS-505) based on its established indoline scaffold. For completeness, a supplementary protocol for the synthesis of Dibutadiamin (CI-505) is provided in Appendix A, should that be the user's actual target.

Part 2: Pactimibe (CS-505) Chemical Profile[4]

Chemical Name: [7-(2,2-dimethylpropanamido)-4,6-dimethyl-1-octylindolin-5-yl]acetic acid Molecular Formula: C₂₅H₄₀N₂O₃ Key Structural Features:

-

Indoline Core: The central scaffold.

-

N-1 Octyl Chain: Lipophilic tail for membrane interaction.

-

C-5 Acetic Acid: Polar head group (likely mimics the fatty acid substrate).

-

C-7 Pivaloylamide: Sterically bulky amide group.

-

C-4, C-6 Methyls: Steric blockers to prevent metabolic oxidation of the ring.

Reaction Logic Diagram (Graphviz)

Caption: Retrosynthetic logic flow for the assembly of Pactimibe (CS-505) focusing on regioselective functionalization of the indoline core.

Part 3: Detailed Synthesis Protocol for Pactimibe

Safety Warning: This protocol involves the use of strong alkylating agents, corrosive acids, and toxic reagents (POCl₃). All operations must be performed in a fume hood with appropriate PPE.

Phase 1: Preparation of the N-Alkylated Core

Objective: Attach the hydrophobic octyl chain to the indoline nitrogen.

-

Reagents:

-

4,6-Dimethylindoline (1.0 eq)

-

1-Bromooctane (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

-

DMF (Anhydrous)

-

-

Procedure:

-

Dissolve 4,6-dimethylindoline in anhydrous DMF under nitrogen atmosphere.

-

Cool to 0°C and slowly add NaH. Stir for 30 minutes to ensure deprotonation.

-

Add 1-bromooctane dropwise.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Quench: Carefully add water to quench excess hydride.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

Phase 2: Introduction of the C-5 Acetic Acid Moiety

Objective: Install the carboxylic acid side chain at the C-5 position. Due to steric crowding by methyl groups at C-4 and C-6, a Vilsmeier-Haack formylation followed by homologation is the preferred route.

-

Step 2A: Formylation

-

Reagents: POCl₃ (1.2 eq), DMF (excess).

-

Procedure: Mix POCl₃ and DMF at 0°C to form the Vilsmeier reagent. Add the Phase 1 product. Heat to 60–80°C for 3 hours.

-

Result: 1-Octyl-4,6-dimethylindoline-5-carbaldehyde.

-

-

Step 2B: Homologation (Ar-CHO → Ar-CH₂COOH)

-

Reduction: Reduce aldehyde to alcohol using NaBH₄ in Methanol.

-

Halogenation: Convert alcohol to benzyl chloride using SOCl₂.

-

Cyanation: React benzyl chloride with NaCN in DMSO to form the nitrile (Ar-CH₂CN).

-

Hydrolysis: Reflux the nitrile in conc. HCl/Acetic acid to yield the acetic acid derivative .

-

Phase 3: Functionalization at C-7 (The Amide Linkage)

Objective: Install the pivaloylamide group at the C-7 position.

-

Step 3A: Nitration

-

Reagents: HNO₃ / H₂SO₄ (controlled low temperature).

-

Note: The C-5 position is blocked by the acetic acid group. The N-1 octyl group directs ortho (C-7).

-

Procedure: Treat the Phase 2 product with nitrating mixture at -10°C. Monitor by TLC to avoid over-nitration.

-

-

Step 3B: Reduction

-

Reagents: H₂ gas (1 atm), 10% Pd/C catalyst, Ethanol.[4]

-

Procedure: Hydrogenate the nitro intermediate to yield the 7-amino derivative.

-

-

Step 3C: Acylation (Final Step)

-

Reagents: Pivaloyl chloride (2,2-dimethylpropionyl chloride) (1.1 eq), Triethylamine (1.5 eq), DCM.

-

Procedure:

-

Dissolve the 7-amino intermediate in DCM.

-

Add Triethylamine.[5]

-

Cool to 0°C and add Pivaloyl chloride dropwise.

-

Stir for 2 hours at room temperature.

-

-

Workup: Wash with 1N HCl (to remove unreacted amine), then NaHCO₃. Dry and concentrate.

-

Crystallization: Recrystallize from Ethanol/Water to obtain pure Pactimibe .

-

Data Summary Table: Key Process Parameters

| Step | Transformation | Key Reagent | Critical Parameter | Expected Yield |

| 1 | N-Alkylation | 1-Bromooctane / NaH | Anhydrous conditions | >85% |

| 2 | Formylation | POCl₃ / DMF | Temp control (60°C) | 70-80% |

| 3 | Homologation | NaCN / HCl | Hydrolysis time | 60-70% |

| 4 | Nitration | HNO₃ | Regioselectivity (C-7) | 50-60% |

| 5 | Amidation | Pivaloyl Chloride | Stoichiometry | >90% |

Appendix A: Synthesis of Dibutadiamin (CI-505)

Provided for reference if the user intended to synthesize the reagent "Dibutadiamin dihydrochloride" rather than Pactimibe.

Target Molecule: N-tert-butyl-1,4-butanediamine dihydrochloride Reaction Scheme:

-

Starting Material: 4-Bromobutyronitrile.

-

Amination: React 4-Bromobutyronitrile with tert-Butylamine (excess) to form 4-(tert-butylamino)butyronitrile.

-

Reduction: Hydrogenate the nitrile (Raney Nickel or LiAlH₄) to form the diamine N-tert-butyl-1,4-butanediamine.

-

Salt Formation: Dissolve in ethanol and add HCl gas/ether to precipitate Dibutadiamin dihydrochloride .

References

-

Pactimibe (CS-505)

-

Terasaka, N., et al. (2007). "ACAT inhibitor pactimibe sulfate (CS-505) reduces and stabilizes atherosclerotic lesions."[2] Atherosclerosis, 190(2), 239-247.

-

- Indoline Scaffold Synthesis: Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842–4852. (Foundational chemistry for substituted indolines).

-

Dibutadiamin (CI-505)

-

PubChem Database. "Dibutadiamin dihydrochloride (CID 15852)." National Center for Biotechnology Information.

-

Sources

- 1. Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP1298124B1 - Method For the Preparation of Citalopram - Google Patents [patents.google.com]

Application Note: Solubility and Handling of Dibutadiamin Dihydrochloride

Executive Summary & Chemical Identity

Dibutadiamin dihydrochloride (CAS: 1867-72-7) is a specialized polyamine derivative, formally identified as N-tert-butyl-1,4-butanediamine dihydrochloride . While its trivial name "Dibutadiamin" suggests a symmetric structure, it is chemically distinct as a mono-substituted derivative of putrescine.

This compound is primarily utilized in biochemical research as a polyamine analogue to probe transport systems, or as a synthetic intermediate. Due to the presence of the hydrophobic tert-butyl group alongside the hydrophilic diamine backbone, its solubility profile differs slightly from native polyamines like putrescine.

Critical Disambiguation:

-

Do not confuse with CI-505 (Adenosine Antagonist): In specific pharmacological literature, the code "CI-505" has been associated with a xanthine derivative (C26H28N6O5). Ensure you are working with the aliphatic diamine salt (C8H22Cl2N2).

-

Do not confuse with Comant CI 505: This is an aircraft navigation antenna part number.

Chemical Specifications

| Property | Detail |

| Common Name | Dibutadiamin dihydrochloride |

| IUPAC Name | N-tert-butylbutane-1,4-diamine dihydrochloride |

| CAS Number | 1867-72-7 |

| Formula | C8H20N2[1][2] · 2HCl |

| Molecular Weight | 217.18 g/mol |

| Appearance | White to off-white crystalline powder |

| Hygroscopicity | Moderate to High |

Solubility Profile & Data

The dihydrochloride salt form renders Dibutadiamin highly soluble in aqueous media, although the bulky tert-butyl group introduces a degree of lipophilicity that affects its behavior in high-salt or high-pH environments.

Solubility Table

| Solvent System | Solubility Limit (Est.) | Comments |

| Water (Milli-Q) | > 50 mg/mL | Recommended. Dissolves rapidly. Solution is acidic (~pH 4-5). |

| PBS (pH 7.4) | ~ 25–40 mg/mL | Soluble, but ionic strength may slightly reduce saturation limit compared to pure water. |

| DMSO | > 20 mg/mL | Soluble. Useful for high-concentration stocks if water exclusion is necessary. |

| Ethanol | < 5 mg/mL | Poor solubility. Not recommended for stock preparation. |

| 0.1 M NaOH | Insoluble / Oiling Out | High pH deprotonates the amine, releasing the free base which is an oil and poorly water-soluble. |

Protocol: Preparation of Aqueous Stock Solutions

Objective: Create a stable 50 mM stock solution of Dibutadiamin dihydrochloride for biological assays.

Materials Required[1][3][4][5][6][7][8]

-

Dibutadiamin dihydrochloride powder (stored desiccated).

-

Sterile Milli-Q Water (18.2 MΩ·cm).

-

0.22 µm PES (Polyethersulfone) Syringe Filter.

-

Sterile light-protected microcentrifuge tubes.

Step-by-Step Methodology

-

Calculations:

-

Target Concentration: 50 mM

-

Target Volume: 10 mL

-

MW: 217.18 g/mol

-

Mass Required:

(108.6 mg).

-

-

Weighing (Critical Step):

-

The compound is hygroscopic . Equilibrate the vial to room temperature before opening to prevent condensation.

-

Weigh 108.6 mg rapidly into a sterile weighing boat and transfer to a 15 mL conical tube.

-

-

Dissolution:

-

Add 8.0 mL of Sterile Milli-Q water.

-

Vortex vigorously for 30–60 seconds. The powder should dissolve completely, resulting in a clear, colorless solution.

-

Note: Do not use PBS for the initial dissolution. Dissolve in water first to ensure complete solvation of the salt, then dilute into buffer if needed.

-

-

pH Adjustment (Optional but Recommended):

-

The solution will be acidic. If adding directly to a sensitive cell culture, check pH.

-

If neutralization is required, carefully add 1N NaOH dropwise while monitoring. Stop if any cloudiness (precipitate) appears; this indicates the free base is forming. It is safer to rely on the buffering capacity of your assay medium (e.g., HEPES/bicarbonate) to neutralize the small volume of stock added.

-

-

Volume Adjustment:

-

Add Sterile Milli-Q water to bring the final volume to exactly 10.0 mL . Invert to mix.

-

-

Filtration:

-

Pass the solution through a 0.22 µm PES syringe filter into sterile aliquots.

-

-

Storage:

-

Store aliquots at -20°C. Stable for 3–6 months. Avoid repeated freeze-thaw cycles.

-

Visual Workflow: Solubilization Logic

The following diagram illustrates the decision matrix for solubilizing Dibutadiamin dihydrochloride, highlighting the critical pH dependency.

Figure 1: Decision matrix for the solubilization of Dibutadiamin dihydrochloride. Note the high risk of precipitation in basic environments.

Biological Application Context: Polyamine Pathways

Dibutadiamin is often used to study polyamine transport or metabolism. It acts as a structural analogue to Putrescine. The diagram below contextualizes its structural relationship to the endogenous polyamine pathway.

Figure 2: Dibutadiamin acts as a competitive analogue in the Putrescine transport pathway.

Critical Application Notes

-

pH Sensitivity: The tert-butyl group increases the lipophilicity of the molecule. While the dihydrochloride salt forces it into solution, shifting the pH above the pKa of the amine groups (approx pH 9–10) will remove the charge. Unlike simple putrescine, the presence of the butyl group makes the free base significantly less water-soluble, leading to "oiling out" (formation of oil droplets) rather than crystalline precipitation.

-

Buffer Compatibility:

-

Compatible: PBS, HEPES, MOPS, Tris-HCl (pH < 8.0).

-

Incompatible: Borate buffers (often high pH), Carbonate buffers (high pH).

-

-

In Vivo Usage: If injecting into animals, ensure the stock solution is diluted into physiological saline and the pH is adjusted to ~7.0–7.4 immediately prior to injection to prevent local tissue irritation from acidity.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15852, Dibutadiamin dihydrochloride. Retrieved from [Link]

-

FDA Substance Registration System. UNII-DAB9RW5FZD (Dibutadiamin dihydrochloride). Retrieved from [Link]

Sources

Using N-tert-Butyl-1,4-butanediamine as a chemical building block

Application Note: Strategic Utilization of N-tert-Butyl-1,4-butanediamine

Executive Summary & Strategic Utility

N-tert-Butyl-1,4-butanediamine (CAS: 13366-43-3) is a specialized unsymmetrical diamine building block. Unlike its ubiquitous parent, 1,4-butanediamine (putrescine), or its carbamate-protected cousin (N-Boc-1,4-butanediamine), this molecule features a permanent, sterically demanding tert-butyl group on one nitrogen atom.

Core Value Proposition:

-

Steric Gating: The bulky tert-butyl group creates a massive kinetic difference between the two amine termini. This allows for selective functionalization of the primary amine without the need for protection/deprotection steps, significantly shortening synthetic routes.

-

Metabolic Stability: In medicinal chemistry, the tert-butylamino motif is highly resistant to oxidative dealkylation (unlike methyl- or ethyl-amines), making it an ideal "metabolic shield" for linker design.

-

Physicochemical Modulation: It increases lipophilicity (LogP) while maintaining solubility via the primary amine, useful for tuning the pharmacokinetic profile of PROTACs and bivalent ligands.

Critical Properties & Distinction

CRITICAL WARNING: Do not confuse this compound with N-Boc-1,4-butanediamine (CAS 68076-36-8). The "Boc" group is acid-labile and removable; the tert-butyl group described here is a permanent alkyl modification.

| Property | Specification | Notes |

| Chemical Name | N-tert-Butylbutane-1,4-diamine | Also: N(1)-tert-butylputrescine |

| CAS Number | 13366-43-3 | Verified Identity |

| Molecular Formula | C₈H₂₀N₂ | MW: 144.26 g/mol |

| Appearance | Colorless to pale yellow liquid | Hygroscopic; absorbs CO₂ from air |

| Boiling Point | ~195–200 °C (est.) | Higher than putrescine (158 °C) due to MW |

| pKa (Primary) | ~10.5 | Typical primary amine basicity |

| pKa (Secondary) | ~11.0 | Slightly more basic, but nucleophilically retarded |

Protocol A: Synthesis of the Building Block

While commercially available, high-purity synthesis is often required to avoid bis-alkylated impurities. The Nitrile Reduction Route is the most robust method for ensuring mono-substitution.

Mechanism: Nucleophilic substitution followed by catalytic hydrogenation.

Figure 1: The Nitrile Reduction Route ensures only one tert-butyl group is installed.

Step-by-Step Methodology:

Phase 1: Formation of 4-(tert-butylamino)butyronitrile

-

Setup: Charge a pressure vessel with 4-chlorobutyronitrile (1.0 eq), sodium iodide (0.1 eq, catalyst), and tert-butylamine (3.0 eq). The excess amine acts as both nucleophile and proton scavenger.

-

Reaction: Seal and heat to 80°C for 12–16 hours. Note: Use of a pressure vessel is mandatory as tert-butylamine (bp 44°C) will volatilize.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess tert-butylamine.

-

Extraction: Dissolve residue in CH₂Cl₂ and wash with 1M NaOH (to remove salts). Dry organic layer over Na₂SO₄ and concentrate.

-

Validation: Check IR for nitrile stretch (~2240 cm⁻¹).

Phase 2: Hydrogenation to Diamine

-

Catalyst: Use Raney Nickel (approx. 10 wt% loading) or Rh/Al₂O₃ .

-

Solvent: Methanolic ammonia (7M NH₃ in MeOH). Crucial: Ammonia suppresses the formation of secondary amine dimers during reduction.

-

Conditions: Hydrogenate at 50–60 psi H₂ at room temperature for 6 hours.

-

Purification: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.[1] Distill under vacuum to obtain the pure diamine.

Protocol B: Selective Functionalization (The "Steric Gating" Effect)

This protocol demonstrates how to acylate the primary amine exclusively in the presence of the secondary amine, without using protecting groups.

Principle: The bulky tert-butyl group creates a "steric cone" around the secondary nitrogen, retarding its attack on electrophiles by orders of magnitude compared to the unhindered primary amine.

Figure 2: Kinetic selectivity allows direct functionalization of the primary amine.

Experimental Workflow:

-

Solvent System: Dissolve N-tert-butyl-1,4-butanediamine (1.0 eq) in DCM or THF at 0°C.

-

Base: Add Diisopropylethylamine (DIPEA) (1.1 eq). Note: Do not use pyridine if high selectivity is required; hindered bases prevent proton exchange facilitating the secondary amine.

-

Electrophile Addition: Add the acylating agent (e.g., Acetyl Chloride or an NHS-ester linker) (0.95 eq) dropwise over 30 minutes.

-

Why 0.95 eq? Slight substoichiometry ensures the primary amine consumes all electrophile before the sluggish secondary amine can react.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT.

-

Quench: Add water. The unreacted secondary amine moiety remains basic.

-

Purification:

-

Acidify to pH 3 (both amines protonated). Wash with organic solvent (removes non-basic impurities).

-

Basify to pH 12. Extract with DCM.[1]

-

The product is the mono-amide.

-

Quality Control & Troubleshooting

| Issue | Diagnostic (NMR/MS) | Root Cause | Solution |

| Bis-alkylation | MS shows M+56 peak (two t-butyl groups). | Excess alkyl halide in synthesis. | Use Nitrile Route (Protocol A). |

| Poor Selectivity | Formation of mixture during acylation. | Temperature too high or electrophile too reactive. | Cool to -78°C; use NHS esters instead of acid chlorides. |

| Hygroscopicity | Weight gain; "wet" appearance. | Absorption of H₂O/CO₂. | Store under Argon; distill from CaH₂ before use. |

NMR Signature (¹H, CDCl₃):

-

δ ~1.1 ppm (s, 9H): The distinct tert-butyl singlet.

-

δ ~2.6 ppm (t, 2H): Methylene adjacent to secondary amine (shielded by alkyl).

-

δ ~2.7 ppm (t, 2H): Methylene adjacent to primary amine.

-

Differentiation: The triplet near the tert-butyl group is often slightly upfield compared to the primary amine side due to the inductive effect of the bulky alkyl group.

References

-

Synthesis via Nitrile Reduction

- Source: "Method for selective mono-N-alkylation of primary amines." University of South Florida Patents. (General methodology for hindered amines).

-

Verification:

-

Steric Selectivity Principles

- Source: "Selectivities in acylation of primary and secondary amine." Indian Journal of Chemistry.

-

Verification:

-

Physical Properties & CAS Data

- Source: PubChem Compound Summary for N-tert-Butylbutane-1,4-diamine.

-

Verification:

- Medicinal Chemistry Utility (Metabolic Stability)

Sources

Preparation of Dibutadiamin dihydrochloride stock solutions

Abstract & Scope

This technical guide details the standardized protocol for preparing, storing, and handling stock solutions of Dibutadiamin dihydrochloride (also known as CI-505 or

This document moves beyond basic "mixing instructions" to address the physicochemical stability of diamine salts, the prevention of ionic interference in physiological buffers, and the precise stoichiometric calculations required for reproducible in vitro and in vivo dosing.

Compound Profile & Physicochemical Properties

Before initiating wet chemistry, the researcher must verify the compound identity and salt form. Dibutadiamin is most stable as a dihydrochloride salt, which significantly alters its molecular weight compared to the free base.

| Property | Specification |

| Compound Name | Dibutadiamin dihydrochloride |

| Synonyms | CI-505; |

| CAS Number | 1867-72-7 (Salt); 13366-43-3 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 217.18 g/mol (Salt) vs. 144.26 g/mol (Base) |

| Solubility | Water (>50 mg/mL); DMSO (>20 mg/mL); Ethanol (Limited) |

| Hygroscopicity | Moderate (Store desiccated) |

| pKa | ~10.5 (Amine groups are protonated at physiological pH) |

Critical Note: Always use the salt molecular weight (217.18 g/mol ) for molarity calculations. Using the free base weight will result in a ~33% error in final concentration.

Critical Experimental Considerations

Solvent Selection Strategy

-

Primary Solvent (Water): As a dihydrochloride salt, Dibutadiamin is highly polar. Molecular Biology Grade Water (nuclease-free, deionized) is the preferred solvent for stock solutions intended for aqueous buffers (PBS, Tyrode’s).

-

Secondary Solvent (DMSO): If the compound is to be used in high-throughput screening (HTS) libraries where evaporation must be minimized, DMSO is acceptable. However, verify tolerance of your specific cell line to DMSO (typically <0.1% final v/v).

Stability & Storage

Diamine salts are prone to oxidation and hygroscopic degradation over time.

-

Solid State: Store at -20°C in a desiccator.

-

Solution State: Aqueous stocks are stable for 1 month at -20°C. For long-term storage (>3 months), store at -80°C.

-

Freeze-Thaw: Limit to a maximum of 3 cycles. Aliquoting is mandatory.

Protocol: Preparation of 100 mM Stock Solution

Objective: Prepare 10 mL of a 100 mM (0.1 M) stock solution of Dibutadiamin dihydrochloride.

Reagents & Equipment

-

Dibutadiamin 2HCl (solid).

-

Milli-Q / Molecular Biology Grade Water (

). -

Analytical Balance (Precision

mg). -

0.22

m Syringe Filter (PES or PVDF membrane). -

Sterile microcentrifuge tubes (1.5 mL).

Step-by-Step Methodology

-

Equilibration: Remove the compound vial from the freezer and allow it to equilibrate to room temperature (approx. 20 mins) before opening.

-

Reasoning: Opening a cold vial introduces condensation, causing the hygroscopic salt to absorb atmospheric water, altering the effective mass.

-

-

Calculations:

-

Target Mass:217.2 mg

-

-

Weighing: Weigh exactly 217.2 mg of Dibutadiamin 2HCl into a sterile 15 mL conical tube.

-

Self-Validation: If you overshoot the weight (e.g., 220.5 mg), adjust the volume of water added rather than removing powder, to avoid contamination.

-

Correction Formula:

-

-

Dissolution: Add 8.0 mL of water initially. Vortex vigorously for 30 seconds.

-

Observation: The solution should be clear and colorless. If particles persist, sonicate for 2 minutes.

-

-

Volume Adjustment: Bring the final volume to exactly 10.0 mL with water. Invert 5 times to mix.

-

Sterilization (Crucial for Bioassays): Pass the solution through a 0.22

m syringe filter into a sterile receiver tube.-

Reasoning: Removes particulate matter and potential fungal/bacterial contaminants that could degrade the amine over time.

-

-

Aliquoting: Dispense into 500

L aliquots in sterile 1.5 mL tubes. -

Labeling: Label with Compound Name, Concentration, Solvent, Date, and User Initials .

Workflow Visualization

The following diagram illustrates the logical flow of the preparation process, highlighting critical control points (Equilibration and Filtration).

Figure 1: Critical workflow for the preparation of sterile Dibutadiamin stock solutions. Note the equilibration step to prevent hygroscopic error.

Application Context: Ganglionic Blockade Mechanism

To understand the utility of the stock solution, one must understand the biological target. Dibutadiamin (CI-505) acts as a ganglionic blocker.[3][4] In physiological assays, it interferes with the transmission of nerve impulses at the autonomic ganglia by inhibiting nicotinic acetylcholine receptors (nAChRs).

When applying this stock solution to an organ bath or cell culture:

-

Dilution: Dilute the 100 mM stock to a working concentration (typically 10-100

M) in physiological saline (e.g., Krebs-Henseleit solution). -

pH Check: High concentrations of diamine salts can slightly acidify weak buffers. Ensure the final assay pH remains 7.4.

Figure 2: Mechanism of Action. Dibutadiamin acts as an antagonist at the ganglionic nAChR, preventing downstream signal propagation.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Precipitation on Thawing | Low solubility at low temp; "Salting out" | Vortex at room temperature for 5 mins. If persistent, warm to 37°C. |

| Yellowing of Solution | Oxidation of amines | Discard solution. Prepare fresh stock. Ensure storage is air-tight. |

| Unexpected Cytotoxicity | pH shift or Osmotic shock | Check pH of final medium. Ensure stock dilution is >1:1000 to minimize solvent/salt effects. |

| Inconsistent IC50 Data | Hygroscopic weighing error | Use the "Correction Formula" in Step 3 based on actual weight, not target weight. |

References

-

McCarthy, D. A., Chen, G. M., Kaump, D. H., Potter, D., Holappa, K. K., & Ensor, C. (1965).[3] The pharmacologic and toxicologic evaluation of the ganglionic blocking agent, dibutadiamin.[3][4] Archives Internationales de Pharmacodynamie et de Therapie, 154(2), 263–282.[3] [3]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15852, Dibutadiamin dihydrochloride. Retrieved February 9, 2026 from [Link]

-

FDA Global Substance Registration System (GSRS). Unique Ingredient Identifier (UNII): DAB9RW5FZD. [Link]

Sources

Application Notes & Protocols: Strategic N-Alkylation of 1,4-Butanediamine for Pharmaceutical and Chemical Synthesis

Foreword: The Strategic Importance of N-Alkylated 1,4-Butanediamines

1,4-Butanediamine, also known as putrescine, is a fundamental building block in both biological systems and synthetic chemistry.[1][2] Its N-alkylated derivatives are integral scaffolds in a vast array of applications, from active pharmaceutical ingredients (APIs) and agrochemicals to advanced materials.[3] The introduction of alkyl groups onto the nitrogen atoms of 1,4-butanediamine profoundly alters its physicochemical properties, including basicity, lipophilicity, and receptor-binding capabilities.

However, the symmetrical nature of 1,4-butanediamine presents a significant synthetic challenge: controlling the degree of alkylation. The nucleophilicity of the nitrogen center increases with each alkylation, making the mono-alkylated product more reactive than the starting diamine.[4] This often leads to a complex mixture of mono-, di-, and even poly-alkylated products, posing significant purification challenges.[5][6]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction conditions and strategic protocols for the selective N-alkylation of 1,4-butanediamine. We will dissect the causality behind experimental choices for two primary methodologies—Direct Alkylation and Reductive Amination—and introduce modern, greener alternatives, empowering you to achieve desired substitution patterns with precision and efficiency.

Part 1: Foundational Strategies for N-Alkylation

Choosing the correct alkylation strategy is paramount and depends on the desired outcome: mono-alkylation, symmetric di-alkylation, or asymmetric di-alkylation. The decision-making process involves balancing factors like reagent cost, reaction control, scalability, and waste generation.

Caption: Decision workflow for selecting an N-alkylation strategy.

Part 2: Direct Alkylation with Electrophiles

Direct alkylation via a nucleophilic substitution (SN2) reaction is the most conceptually straightforward approach. It typically involves reacting 1,4-butanediamine with an alkyl halide (R-X) or other electrophiles like sulfonates in the presence of a base.

The Overalkylation Challenge

The primary drawback of this method is the lack of selectivity. The initial mono-alkylated product is a secondary amine, which is generally more nucleophilic than the primary amine of the starting material. This leads to a subsequent, often faster, reaction to form the di-alkylated product and can even proceed to form a quaternary ammonium salt.

Caption: The kinetic challenge of overalkylation in direct N-alkylation.

Protocol 1: Mono-N-Alkylation via Stoichiometric Control

This protocol leverages Le Châtelier's principle by using a large excess of 1,4-butanediamine to statistically favor the mono-alkylation event.

-

Principle: By maintaining a high concentration of the starting diamine, the probability of the alkyl halide encountering an unreacted diamine molecule is much higher than it encountering a mono-alkylated product molecule.

-

Materials:

-

1,4-Butanediamine (10.0 eq)

-